molecular formula C14H16O4S B14268787 6-Heptynoic acid, 2-(phenylsulfonyl)-, methyl ester CAS No. 131190-11-9

6-Heptynoic acid, 2-(phenylsulfonyl)-, methyl ester

Katalognummer: B14268787
CAS-Nummer: 131190-11-9
Molekulargewicht: 280.34 g/mol
InChI-Schlüssel: PHYYLXWWVNBCJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Heptynoic acid, 2-(phenylsulfonyl)-, methyl ester is a chemical compound with the molecular formula C14H16O4S It is a derivative of heptynoic acid, featuring a phenylsulfonyl group and a methyl ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Heptynoic acid, 2-(phenylsulfonyl)-, methyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with heptynoic acid and phenylsulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the phenylsulfonyl derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

6-Heptynoic acid, 2-(phenylsulfonyl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or organolithium compounds.

Major Products

The major products formed from these reactions include sulfone derivatives, alcohols, and various substituted compounds, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

6-Heptynoic acid, 2-(phenylsulfonyl)-, methyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-Heptynoic acid, 2-(phenylsulfonyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Heptenoic acid methyl ester: Similar in structure but lacks the phenylsulfonyl group.

    Phenylsulfonyl acetic acid methyl ester: Contains a phenylsulfonyl group but differs in the carbon chain length and structure.

Uniqueness

6-Heptynoic acid, 2-(phenylsulfonyl)-, methyl ester is unique due to the presence of both the phenylsulfonyl group and the alkyne functionality, which imparts distinct chemical properties and reactivity compared to similar compounds.

Eigenschaften

CAS-Nummer

131190-11-9

Molekularformel

C14H16O4S

Molekulargewicht

280.34 g/mol

IUPAC-Name

methyl 2-(benzenesulfonyl)hept-6-ynoate

InChI

InChI=1S/C14H16O4S/c1-3-4-6-11-13(14(15)18-2)19(16,17)12-9-7-5-8-10-12/h1,5,7-10,13H,4,6,11H2,2H3

InChI-Schlüssel

PHYYLXWWVNBCJJ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(CCCC#C)S(=O)(=O)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.